1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene

Overview

Description

1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It is a nitrobenzene derivative characterized by the presence of bromine, fluorine, and difluoromethoxy groups. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluoro-4-nitrobenzene.

Reaction Conditions: The difluoromethoxylation is achieved using difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using strong oxidizing agents

Scientific Research Applications

1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and difluoromethoxy enhances its reactivity towards nucleophiles. This makes it a valuable intermediate in various chemical reactions, particularly those involving nucleophilic substitution .

Comparison with Similar Compounds

1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene can be compared with other similar compounds:

1-Bromo-4-fluoro-2-nitrobenzene: This compound lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.

1-Bromo-2-fluoro-4-methoxybenzene: The presence of a methoxy group instead of a difluoromethoxy group alters its reactivity and applications.

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: The trifluoromethoxy group provides different electronic properties, affecting its behavior in chemical reactions .

Biological Activity

1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene (CAS No. 1807244-17-2) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of multiple fluorine and nitro substituents in its structure suggests that this compound may exhibit unique interactions with biological targets, influencing various cellular processes.

Chemical Structure and Properties

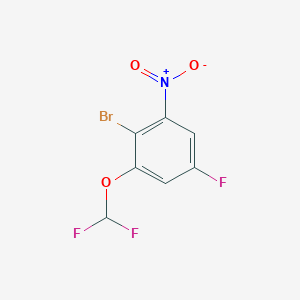

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 228.03 g/mol

- Appearance: Typically a crystalline solid

- Solubility: Varies based on solvent polarity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on existing research:

- Enzyme Inhibition : The compound may inhibit certain enzymes responsible for critical metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of halogenated aromatic compounds, including derivatives similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.5 | |

| Similar Fluorinated Compound | Hep-G2 (liver cancer) | 3.8 | |

| Vorinostat Derivative | Jurkat (T-cell leukemia) | 0.88 |

These findings suggest that the introduction of fluorine atoms enhances the potency against cancer cells, likely due to improved lipophilicity and binding affinity.

Neuropharmacological Effects

Research indicates that fluorinated compounds can also influence neurotransmitter systems. A study investigating similar compounds found that they exhibited significant modulation of serotonin receptors, which are crucial for mood regulation and cognitive functions.

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, this compound was tested for cytotoxicity against several human cancer cell lines. The results indicated a dose-dependent response, with notable effects observed at concentrations above 5 µM.

Case Study 2: Mechanistic Studies

Another study utilized molecular docking simulations to predict the binding affinity of this compound to histone deacetylases (HDACs). The findings suggested a strong interaction with HDACs, which are known targets in cancer therapy, indicating its potential as an HDAC inhibitor.

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-6-4(12(13)14)1-3(9)2-5(6)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIQIMRCJMLQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.